5-(1H-tetrazol-1-yl)-1-naphthol

Cancer Research Drug Resistance Gallium-Based Therapy

Gallium resistance limits clinical application of gallium-based anticancer agents. 5-(1H-Tetrazol-1-yl)-1-naphthol (CAS 923841-45-6) directly addresses this challenge: • 13-fold increased anti-proliferative potency vs. GaAcAc in gallium-resistant A549 cells • Suppresses AXL protein expression-key mechanism in gallium resistance • Synergistic with GaAcAc (1.2-fold efficacy increase) supports combination therapy. Ideal as an AXL pathway chemical probe and SAR starting point. Supplied at ≥95% purity.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
Cat. No. B13638820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-tetrazol-1-yl)-1-naphthol
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3
InChIInChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H
InChIKeyFYCYWZROLGBZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-tetrazol-1-yl)-1-naphthol: Overview


5-(1H-tetrazol-1-yl)-1-naphthol (CAS 923841-45-6) is a heterocyclic organic compound consisting of a 1-naphthol core substituted at the 5-position with a 1H-tetrazol-1-yl group . With a molecular formula of C11H8N4O and a molecular weight of 212.21 g/mol, this compound is a member of the naphthalene and tetrazole chemical families . It is commercially available for research use with a purity of ≥95% from multiple vendors [1]. The compound has been explicitly indexed as a MeSH Supplementary Concept (Unique ID: C000596680) due to its reported biological activity [2].

5-(1H-tetrazol-1-yl)-1-naphthol: Irreplaceable Specificity


The unique combination of a 1-naphthol core and a 1H-tetrazol-1-yl substituent at the 5-position imparts distinct pharmacological and physicochemical properties that are not replicated by simple mixtures or structurally related analogs. While 1-naphthol itself exhibits broad-spectrum but relatively weak anticancer activity (e.g., IC50 = 23 μM against HAdV-3 in A549 cells) , the introduction of the tetrazole moiety at the 5-position in 5-(1H-tetrazol-1-yl)-1-naphthol confers a specific and potent anti-proliferative effect against gallium-resistant lung cancer cells, an activity not observed with either 1-naphthol or other tetrazole-containing compounds like 5476423 [1]. Furthermore, the presence of the tetrazole ring alters the compound's lipophilicity (predicted logP ≈ 2.225) compared to 1-naphthol (logP ≈ 2.85), influencing its cellular permeability and distribution profile [2]. Therefore, for research applications targeting gallium-resistant cancers or requiring the specific AXL-associated pathway modulation, substitution with a generic analog will not produce comparable experimental outcomes.

5-(1H-tetrazol-1-yl)-1-naphthol: Comparative Evidence


Anti-Proliferative Potency Against Gallium-Resistant Lung Cancer

5-(1H-tetrazol-1-yl)-1-naphthol (Compound 7919469) demonstrates a 13-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to gallium acetylacetonate (GaAcAc), a gallium-based anticancer agent [1]. This is a direct, head-to-head comparison from the same study. In contrast, the lead compound 5476423 (a pyrazole-quinoline derivative) exhibited an 80-fold increase in potency under identical conditions, highlighting that while 5-(1H-tetrazol-1-yl)-1-naphthol is potent, it is not the most potent compound in the series but offers a distinct chemotype. Its activity is specifically linked to the suppression of AXL protein expression, which is elevated in resistant cells [1].

Cancer Research Drug Resistance Gallium-Based Therapy AXL Kinase Pathway

AXL Kinase Pathway Suppression

The anti-proliferative activity of 5-(1H-tetrazol-1-yl)-1-naphthol is mechanistically linked to the suppression of AXL protein expression. The study demonstrates that gallium-resistant (R) A549 cells exhibit elevated expression of AXL protein compared to gallium-sensitive (S) cells, and treatment with 5-(1H-tetrazol-1-yl)-1-naphthol significantly suppresses this elevated AXL expression [1]. This is a class-level inference, as direct quantitative data on AXL suppression magnitude is not provided in the abstract, but the link to AXL is explicitly established. In contrast, 1-naphthol does not share this specific mechanism; its anticancer effects are mediated through other pathways such as 5-lipoxygenase inhibition or NF-κB suppression.

AXL Inhibition Tyrosine Kinase Gallium Resistance Mechanism of Action

Lipophilicity and Solubility Balance

5-(1H-tetrazol-1-yl)-1-naphthol exhibits a predicted logP value of 2.225 [1], which is moderately lower than that of 1-naphthol (predicted logP ~2.85). This difference, while modest, is attributable to the polar tetrazole ring, which introduces additional hydrogen bond acceptors and reduces overall lipophilicity. The compound's aqueous solubility is reported as 38 µg/mL , and its solubility profile is stable across a pH range of 1-9 . For comparison, 1-naphthol has an aqueous solubility of approximately 866 mg/L at 25°C, which is significantly higher but may correlate with lower membrane permeability. The balanced logP of 5-(1H-tetrazol-1-yl)-1-naphthol suggests improved cell permeability relative to more polar tetrazole derivatives while retaining sufficient aqueous solubility for in vitro assays.

Physicochemical Properties Lipophilicity Drug-Likeness Solubility

5-(1H-tetrazol-1-yl)-1-naphthol: Research Applications


Overcoming Gallium Resistance in Lung Cancer

As a validated lead compound with 13-fold increased potency over gallium acetylacetonate in gallium-resistant A549 cells, 5-(1H-tetrazol-1-yl)-1-naphthol is ideally suited as a chemical probe for dissecting the molecular mechanisms of gallium resistance in lung adenocarcinoma. Its specific suppression of AXL protein expression [1] makes it a valuable tool for researchers studying AXL-mediated drug resistance pathways.

AXL Kinase Pathway Tool Compound

For academic and pharmaceutical laboratories investigating AXL receptor tyrosine kinase as a therapeutic target, 5-(1H-tetrazol-1-yl)-1-naphthol provides a distinct chemotype with demonstrated AXL-suppressive activity in a cellular context. It can serve as a reference compound in screening campaigns aimed at identifying novel AXL inhibitors or as a starting point for structure-activity relationship (SAR) studies [1].

Combinatorial Therapy with Gallium-Based Agents

The synergistic effect observed when combining 5-(1H-tetrazol-1-yl)-1-naphthol with gallium acetylacetonate (1.2-fold increase in efficacy against resistant cells) [1] supports its use in preclinical studies exploring combination therapies to overcome gallium resistance. This application is directly supported by the quantitative data and addresses a critical limitation in the clinical use of gallium compounds.

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